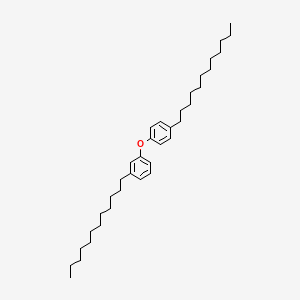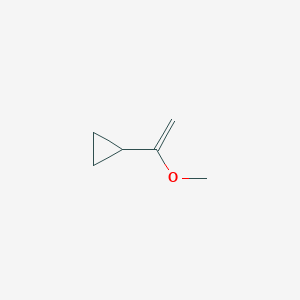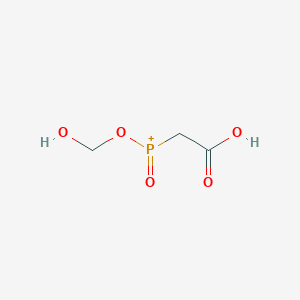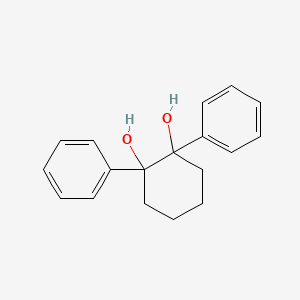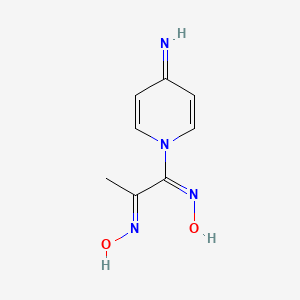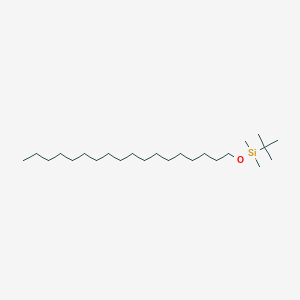
Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is part of the silane family, which are silicon-based compounds widely used in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)- typically involves the reaction of 1-octadecanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
[ \text{1-Octadecanol} + \text{tert-Butyldimethylsilyl chloride} \rightarrow \text{Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)-} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions, and continuous monitoring to ensure the reaction proceeds efficiently.
化学反应分析
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo nucleophilic substitution reactions where the octadecyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used.
Major Products Formed
Oxidation: Silanols
Reduction: Silanes
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)- has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of pharmaceuticals.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their properties.
作用机制
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)- involves its ability to form stable bonds with various substrates. The tert-butyldimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This stability is crucial in various chemical and biological processes, ensuring the integrity of the compound during reactions.
相似化合物的比较
Similar Compounds
Silane, chloro(1,1-dimethylethyl)dimethyl-: Similar structure but with a chloro group instead of an octadecyloxy group.
1-Tetracosanol, tert-butyldimethylsilyl ether: Similar structure but with a tetracosyloxy group instead of an octadecyloxy group.
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)- is unique due to its long octadecyloxy chain, which imparts specific hydrophobic properties. This makes it particularly useful in applications requiring water repellency and stability in non-polar environments.
属性
CAS 编号 |
65598-00-7 |
|---|---|
分子式 |
C24H52OSi |
分子量 |
384.8 g/mol |
IUPAC 名称 |
tert-butyl-dimethyl-octadecoxysilane |
InChI |
InChI=1S/C24H52OSi/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-26(5,6)24(2,3)4/h7-23H2,1-6H3 |
InChI 键 |
FLXIDOPWVJYZFM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCO[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


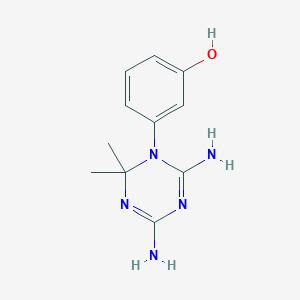
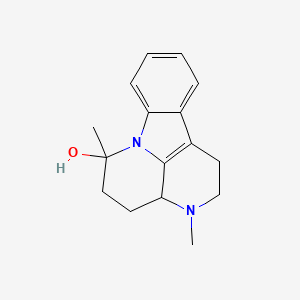
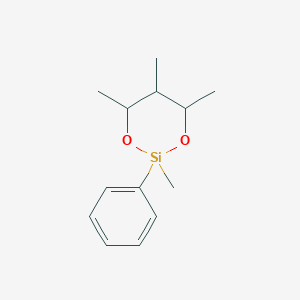
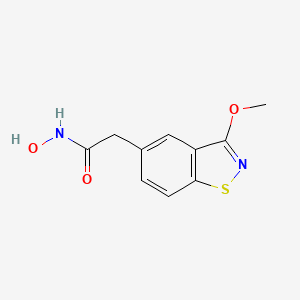
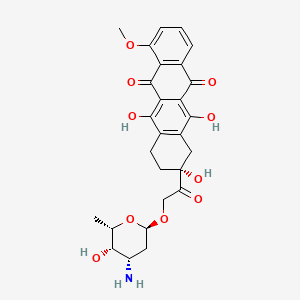
![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
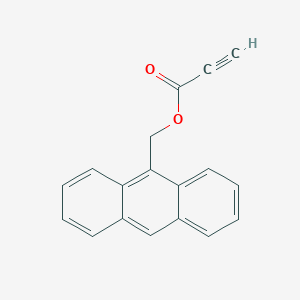
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
